Cas no 96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate)

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate structure
96551-21-2 structure
Product Name:tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
كاس عدد:96551-21-2
وسط:C14H16BrNO2
ميغاواط:310.186343193054
MDL:MFCD05864361
CID:803445
PubChem ID:582475
Update Time:2025-11-02

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • t-Butyl-3-bromomethylindole-1-carboxylate
    • 1H-Indole-1-carboxylicacid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
    • 3-BROMOMETHYL-1-TERT-BUTOXYCARBONYLINDOLE
    • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
    • tert-butyl 3-(bromomethyl)indole-1-carboxylate
    • tert-Butyl 3-bromomethylindole-1-carboxylate
    • 1-(tert-butoxycarbonyl)-3-(bromomethyl)indole
    • 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
    • 3-(bromomethyl)-1-(tert-butyloxycarbonyl)indole
    • tert-Butyl 3-Bromomethyl-indole-1-carboxylate
    • 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate (ACI)
    • 1-(tert-Butoxycarbonyl)-3-(bromomethyl)-1H-indole
    • 2-Methylpropan-2-yl 3-(bromomethyl)-1H-indole-1-carboxylate
    • 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole
    • 3-(Bromomethyl)indole-1-carboxylic acid tert-butyl ester
    • N-Boc-3-(bromomethyl)-1H-indole
    • 1-Boc-3-(bromomethyl)-1H-indole
    • 3-bromomethyl-indole-1-carboxylic acid tert-butyl ester
    • F2199-0313
    • N-t-butoxycarbonyl-3-bromomethylindole
    • MFCD05864361
    • DB-007889
    • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate #
    • AB1284
    • DTXSID10342504
    • 96551-21-2
    • SY122157
    • tert-Butyl3-(bromomethyl)-1H-indole-1-carboxylate
    • 3-Bromomethyl-N-tert-butoxycarbonyl indole
    • EN300-265842
    • AS-44552
    • AKOS005146379
    • SCHEMBL1483546
    • N-boc-3-indolylmethyl bromide
    • t-butyl 3-(bromomethyl)-indole-1-carboxylate
    • 1-Boc-3-(bromomethyl)indole
    • 1H-Indole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
    • BCP26638
    • tert-Butyl3-Bromomethylindole-1-carboxylate
    • 3-Bromomethyl-indole-1-carboxylic acid, t-butyl ester
    • TERT-BUTYL-3-BROMOMETHYLINDOLE-1-CARBOXYLATE
    • tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
    • MDL: MFCD05864361
    • نواة داخلي: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
    • مفتاح Inchi: NRFDZZBPGMUOQD-UHFFFAOYSA-N
    • ابتسامات: O=C(N1C2C(=CC=CC=2)C(CBr)=C1)OC(C)(C)C

حساب السمة

  • نوعية دقيقة: 309.03600
  • النظائر كتلة واحدة: 309.036
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 18
  • تدوير ملزمة العد: 4
  • تعقيدات: 313
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 31.2A^2
  • إكسلوغ 3: 3.8

الخصائص التجريبية

  • اللون / الشكل: No data avaiable
  • كثيف: 1.3±0.1 g/cm3
  • نقطة انصهار: 106 °C
  • نقطة الغليان: 391.1±34.0 °C at 760 mmHg
  • نقطة الوميض: 190.3±25.7 °C
  • انكسار: 1.569
  • بسا: 31.23000
  • لوغب: 4.31940
  • ضغط البخار: 0.0±0.9 mmHg at 25°C

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate أمن المعلومات

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate بيانات الجمارك

  • رمز النظام المنسق:2933990090
  • بيانات الجمارك:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate الأسعارأكثر . >>

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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
200mg
135.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Chemenu
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tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Phosphorus tribromide Solvents: 1,2-Dimethoxyethane ;  10 min, 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Water ;  rt
المراجع
Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari
Marshall, James W.; de Mattos-Shipley, Kate M. J.; Ghannam, Iman A. Y.; Munawar, Asifa; Killen, Jonathan C.; et al, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
المراجع
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides
Liu, Ruiyan; Zhang, Puwen; Gan, Tong; Cook, James M., Journal of Organic Chemistry, 1997, 62(21), 7447-7456

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Cyclohexane ;  15 min, rt
1.2 overnight, rt
المراجع
A Modular Formal Total Synthesis of (±)-Cycloclavine
Netz, Natalie; Opatz, Till, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
المراجع
Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1
McGrath, Sally; Tortorici, Marcello; Drouin, Ludovic; Solanki, Savade; Vidler, Lewis; et al, Chemistry - A European Journal, 2017, 23(40), 9577-9584

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride ;  0 °C; 20 min, 0 °C
1.2 Solvents: Carbon tetrachloride ;  10 min, 0 °C; 1 h, rt
المراجع
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط
المراجع
Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists
Henke, Brad R.; Aquino, Christopher J.; Birkemo, Larry S.; Croom, Dallas K.; Dougherty, Robert W. Jr.; et al, Journal of Medicinal Chemistry, 1997, 40(17), 2706-2725

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
المراجع
Diastereoselective Alkylation of Bi- and Tricyclic Lactimethers as a Pathway to Biologically Relevant Diketopiperazines
Hendea, Daniela, 2006, , ,

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
المراجع
Palladium-catalyzed silylation reaction between benzylic halides and silylboronate
Huang, Zhi-Dao; Ding, Ran; Wang, Peng; Xu, Yun-He; Loh, Teck-Peng, Chemical Communications (Cambridge, 2016, 52(32), 5609-5612

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  -40 °C; -40 °C → -10 °C; 25 h, -10 °C
1.2 Solvents: Diethyl ether ,  Water ;  cooled
المراجع
Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation
Christiansen, Michael A.; Butler, Aaron W.; Hill, Amanda R.; Andrus, Merritt B., Synlett, 2009, (4), 653-657

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  reflux
المراجع
Biological Activity of the Tryprostatins and Their Diastereomers on Human Carcinoma Cell Lines
Zhao, Shuo; Smith, Kirsten S.; Deveau, Amy Morin; Dieckhaus, Christine M.; Johnson, Michael A.; et al, Journal of Medicinal Chemistry, 2002, 45(8), 1559-1562

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
المراجع
Concise synthesis of (2R,4R)-monatin
Amino, Yusuke, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
المراجع
A concise synthesis of optically active 2-bromotryptophan amino acids present in konbamide and jaspamide via a regiospecific bromination procedure
Zhang, Puwen; Liu, Ruiyan; Cook, James M., Tetrahedron Letters, 1995, 36(50), 9133-6

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  36 h, rt
المراجع
Preparation of arylpiperidinones for treatment of inflammation
, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Azobisisobutyronitrile Solvents: Carbon tetrachloride
المراجع
Total synthesis of Mansouramycine A-E from streptomyces sp. and rhodium catalyzed 1,2-additions to cyclic enones
Beerlink, Johannes, 2009, , ,

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane
المراجع
An improved synthesis of 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
Venkatachalam, T. K.; Mzengeza, S.; Diksic, M., Organic Preparations and Procedures International, 1993, 25(2), 249-51

طريقة الإنتاج 16

رد فعل الشرط
المراجع
Studies of the synthesis of L-[6'- or 7'-13C]tryptophan
Lee, Myonghui; Takatori, Kazuhiko; Kajiwara, Masahiro, 13C Igaku, 2006, 16, 20-21

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride
المراجع
Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin
De Jesus Oliveira, Davi; Coelho, Fernando, Synthetic Communications, 2000, 30(12), 2143-2159

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride
المراجع
Asymmetric synthesis via heterocyclic intermediates, XXIV. Enantioselective synthesis of (R)-α-methyltryptophan methyl ester and D-tryptophan methyl ester by the bislactim ether route
Schoellkopf, Ulrich; Lonsky, Ralph; Lehr, Philipp, Liebigs Annalen der Chemie, 1985, (2), 413-17

طريقة الإنتاج 19

رد فعل الشرط
المراجع
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, United States, , ,

طريقة الإنتاج 20

رد فعل الشرط
المراجع
Total synthesis of tryprostatin A and B as well as their enantiomers
Zhao, Shuo; Gan, Tong; Yu, Peng; Cook, James M., Tetrahedron Letters, 1998, 39(39), 7009-7012

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Raw materials

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:96551-21-2)tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
رقم الطلب:A15941
حالة المخزون:in Stock
كمية:25g/10g/5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 04:04
الأسعار ($):538.0/269.0/224.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:96551-21-2)tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
A15941
نقاء:99%/99%/99%
كمية:25g/10g/5g
الأسعار ($):538.0/269.0/224.0